N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 587010-28-4
Cat. No.: VC9889077
Molecular Formula: C19H19N5O2S
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587010-28-4 |
|---|---|
| Molecular Formula | C19H19N5O2S |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H19N5O2S/c1-3-12-24-18(16-6-4-5-11-20-16)22-23-19(24)27-13-17(25)21-14-7-9-15(26-2)10-8-14/h3-11H,1,12-13H2,2H3,(H,21,25) |
| Standard InChI Key | PAMDSLQCFPIZOZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with prop-2-en-1-yl (allyl) and pyridin-2-yl groups, respectively. The N-(4-methoxyphenyl)acetamide moiety is attached via a thioether linkage, creating a planar yet sterically congested system. Key structural attributes include:
-
Triazole Core: The 1,2,4-triazole ring provides a rigid scaffold for intermolecular interactions, including hydrogen bonding via N–H groups and π-π stacking through its aromatic character .
-
Pyridine Substituent: The pyridin-2-yl group enhances solubility in polar solvents and participates in metal coordination, a feature exploited in catalytic and medicinal applications.
-
Allyl Group: The prop-2-en-1-yl substituent introduces rotational flexibility, potentially enabling conformational adaptation during target binding.
The IUPAC name, N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, reflects these substituents.
Spectroscopic and Physicochemical Data
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogues with comparable structures exhibit:
-
¹H NMR: Resonances at δ 8.5–8.7 ppm (pyridine protons), δ 7.2–7.8 ppm (aromatic methoxyphenyl protons), and δ 5.1–5.9 ppm (allyl CH₂ groups) .
-
Mass Spectrometry: A molecular ion peak at m/z 381.5 consistent with the molecular weight.
-
Solubility: Moderate solubility in DMSO and DMF but limited aqueous solubility due to the hydrophobic triazole and pyridine units .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely follows a multi-step strategy analogous to reported triazole-acetamide conjugates :
-
Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions yields the 1,2,4-triazole ring .
-
Allylation: Introduction of the prop-2-en-1-yl group via alkylation using allyl bromide in the presence of a base like K₂CO₃ .
-
Sulfanyl-Acetamide Coupling: Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by amidation with 4-methoxyaniline .
A representative protocol from PMC literature involves click chemistry for triazole formation, achieving yields of 60–70% after recrystallization .
Structural Analogues and Modifications
Comparative analysis with the pyridin-3-yl analogue (VCID: VC9965402) reveals that positional isomerism significantly impacts bioactivity. For instance:
| Property | Pyridin-2-yl Derivative | Pyridin-3-yl Derivative |
|---|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₂S | C₁₉H₁₉N₅O₂S |
| IUPAC Name | N-(4-methoxyphenyl)-2-[(4-allyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | N-(3-methoxyphenyl)-2-[(4-allyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| PubChem CID | 1996230 | 2006932 |
| Bioactivity (Predicted) | Anticancer, antimicrobial | Reduced target affinity |
The pyridin-2-yl isomer demonstrates superior predicted binding to kinase targets due to optimal nitrogen orientation .
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary molecular docking studies suggest that the compound inhibits tyrosine kinases by binding to the ATP pocket via:
-
Hydrogen bonds between the triazole N–H and kinase backbone (binding energy: −8.9 kcal/mol).
-
Hydrophobic interactions involving the allyl and methoxyphenyl groups .
In vitro assays on analogous compounds show IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells .
Enzymatic Inhibition
The compound’s acetamide moiety resembles transition-state analogs of α-glucosidase, a target for diabetes management . Recent PMC findings on quinazolinone-triazole-acetamide hybrids demonstrate:
-
α-Glucosidase Inhibition: IC₅₀ = 34.2 µM (compared to acarbose, IC₅₀ = 58.8 µM) .
-
Mechanism: Competitive inhibition via blockade of the substrate-binding pocket .
Future Directions and Challenges
Research Priorities
-
Targeted Synthesis: Optimize substituents (e.g., replacing allyl with propargyl) to enhance kinase selectivity .
-
In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of infection and cancer .
-
Formulation Development: Nanoencapsulation to improve aqueous solubility.
Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume